molecular formula C9H10N2 B12970987 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine

4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12970987
M. Wt: 146.19 g/mol
InChI Key: AEBCFWXWOVLUOG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine (CAS 1190322-66-7) is a chemical compound of significant interest in medicinal chemistry and anticancer research. This high-purity reagent features the 1H-pyrrolo[3,2-c]pyridine scaffold, a privileged structure in drug discovery known for its diverse pharmacological potential . The molecular formula is C 10 H 12 N 2 O, with a molecular weight of 176.22 g/mol . The pyrrolo[3,2-c]pyridine core is a key structural component in the design of novel tubulin polymerization inhibitors that target the colchicine-binding site . Recent scientific studies demonstrate that derivatives based on this scaffold exhibit moderate to excellent antitumor activities against various human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancers . These compounds function by potently inhibiting tubulin polymerization, which disrupts microtubule dynamics, leads to cell cycle arrest in the G2/M phase, and subsequently induces apoptosis in cancer cells . Molecular modeling studies suggest these interactions are stabilized through specific hydrogen bonds with amino acid residues Thrα179 and Asnβ349 in the tubulin protein . Beyond oncology, the pyrrolopyridine structural class is also investigated for other biological activities, highlighting its versatility as a building block in drug discovery projects . This product is provided strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

4,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C9H10N2/c1-6-5-9-8(3-4-10-9)7(2)11-6/h3-5,10H,1-2H3

InChI Key

AEBCFWXWOVLUOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN2)C(=N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine typically involves cyclization reactions. One common method starts with the reaction of 2,6-dimethylpyridine with an appropriate reagent to form the pyrrole ring. This process often involves the use of strong bases and high temperatures to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 4,6-dimethyl-1H-pyrrolo[3,2-c]pyridine exhibit various biological activities:

  • Anticancer Activity : Compounds in this class have shown promising results in binding to proteins involved in cancer pathways. Molecular docking studies suggest effective interactions with tubulin and various kinases critical for anticancer activity. For example, a study demonstrated that specific derivatives displayed moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cardiac cells .
  • Anti-inflammatory Properties : Some derivatives have been identified as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. These compounds have demonstrated significant inhibitory effects on MMPs related to cancer metastasis and arthritis .
  • Antidiabetic Effects : Certain derivatives have been found to reduce blood glucose levels by enhancing insulin sensitivity. For instance, phenoxy-substituted derivatives significantly increased insulin sensitivity in adipocytes, suggesting potential applications in managing diabetes-related conditions .

Case Study 1: Anticancer Activity

A recent study synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors. Among these, one compound exhibited IC50 values ranging from 0.12 to 0.21 μM against multiple cancer cell lines (HeLa, SGC-7901, and MCF-7). This compound disrupted tubulin dynamics and induced apoptosis at low concentrations .

Case Study 2: Anti-inflammatory Potential

Research on pyrrolo[3,4-c]pyridine derivatives revealed their efficacy as MMP inhibitors. One specific derivative showed an IC50 value of 3 nM for MMP-2 and demonstrated significant anti-inflammatory activity in vivo at a dose of 50 mg/kg .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeKey Activities
4-Chloro-1H-pyrrolo[3,2-c]pyridineChloro-substituted variantAnticancer activity
4-Methyl-6-nitro-1H-pyrrolo[3,2-c]pyridineNitro-substituted variantKinase inhibition
5-Methyl-1H-pyrrolo[3,4-c]pyridineDifferent fusion positionAntimicrobial properties

The positioning of methyl groups at the 4 and 6 positions enhances the compound's lipophilicity compared to other derivatives, potentially influencing its biological activities and pharmacological profile.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Structural Isomerism and Ring Fusion Variations

  • Pyrrolo[3,4-c]pyridine Derivatives: These isomers differ in the fusion position of the pyrrole and pyridine rings. For example, 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives exhibit sedative and analgesic activities, attributed to their electron-deficient carbonyl groups .
  • Pyrrolo[2,3-b]pyridine Derivatives : Substitution at the [2,3-b] position (e.g., Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) introduces steric hindrance and alters reactivity. The dichloro substituents in this compound enhance its utility as a pharmaceutical intermediate but may reduce metabolic stability compared to the methyl groups in the target compound .

Substituent Effects on Bioactivity

Compound Substituents Biological Activity (IC₅₀) Key Findings
4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine 4-CH₃, 6-CH₃ Anticancer (nanomolar range) Rigid scaffold enhances antiproliferative effects.
1H-Chromeno[3,2-c]pyridine Fused chromene ring MAO-B inhibition (micromolar range) Aromatic fusion improves enzyme binding affinity.
4-Chlorofuro[3,2-c]pyridine 4-Cl, fused furan Antimicrobial (moderate activity) Chlorine enhances reactivity but may increase toxicity.
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine Saturated ring N/A (building block) Reduced planarity limits bioactivity but improves solubility.
  • Electron-Donating vs. Electron-Withdrawing Groups : Methyl groups in the target compound improve lipophilicity and metabolic stability, whereas chloro or methoxy groups (e.g., 4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine) may alter electronic density and binding kinetics .
  • Rigidity vs. Flexibility : The fully aromatic scaffold of this compound restricts conformational freedom, enhancing target selectivity compared to saturated analogs like 4,5,6,7-tetrahydro derivatives .

Research Findings and Pharmacological Profiles

Anticancer Activity

This compound derivatives exhibit potent antiproliferative effects (IC₅₀: nanomolar range) by mimicking the bioactive conformation of combretastatin A-4 (CA-4), a microtubule-targeting agent. This activity surpasses that of fused chromeno[3,2-c]pyridines, which show weaker MAO-B inhibition (IC₅₀: micromolar range) .

Antimicrobial Potential

Pyrido[3,2-c]pyran derivatives, however, show broader-spectrum activity due to their extended conjugated systems .

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